BenzyldiMethylstearylammonium Chloride Hydrate is derived from the combination of stearyl alcohol and dimethylbenzylamine. It falls under the classification of quaternary ammonium salts, which are known for their antimicrobial and surface-active properties. The compound is often utilized in formulations requiring stability and efficacy, such as in the cosmetic and pharmaceutical industries .
The synthesis of BenzyldiMethylstearylammonium Chloride Hydrate typically involves the reaction between stearyl chloride and dimethylbenzylamine. The process can be outlined as follows:
The molecular structure of BenzyldiMethylstearylammonium Chloride Hydrate features a long hydrophobic stearyl chain (C18) attached to a positively charged quaternary nitrogen atom, which is further bonded to two methyl groups and a benzyl group. This unique structure imparts both hydrophobic and hydrophilic characteristics, making it effective as a surfactant.
BenzyldiMethylstearylammonium Chloride Hydrate participates in various chemical reactions, particularly in catalysis:
The mechanism by which BenzyldiMethylstearylammonium Chloride Hydrate operates primarily involves its role as a surfactant:
BenzyldiMethylstearylammonium Chloride Hydrate exhibits several notable physical and chemical properties:
The compound is classified with hazard statements indicating that it is harmful if swallowed and causes serious eye damage. It is also very toxic to aquatic life with long-lasting effects .
BenzyldiMethylstearylammonium Chloride Hydrate finds extensive applications across various fields:
Benzyldimethylstearylammonium Chloride Hydrate achieves exceptional surface tension reduction through synergistic interactions between its quaternary ammonium headgroup and hydrophobic tail. In aqueous hydrochloric acid (1.0 M), this compound demonstrates a critical micelle concentration (CMC) of 3.81 mg·L⁻¹, reflecting its high efficiency in lowering interfacial energy. Below the CMC, molecules spontaneously adsorb at the air-water interface via hydrophobic expulsion of the stearyl chain, while the positively charged benzyl group maintains aqueous solubility through hydration effects [1] [6].
Adsorption Thermodynamics: The compound's adsorption follows a Langmuir isotherm model, indicating monolayer formation without intermolecular cooperativity. Thermodynamic parameters reveal a strongly exothermic process with ΔG°~ads~ = -42.6 kJ·mol⁻¹ at 20°C, combining both physisorption (electrostatic attraction) and chemisorption (orbital interactions). Temperature elevation from 20°C to 50°C enhances adsorption efficiency by 6.2%, demonstrating its unusual entropy-driven stabilization at elevated thermal states [1] [6].
Corrosion Inhibition Mechanisms: On cold-rolled steel (CRS) surfaces, the compound forms protective self-assembled films achieving 98.5% corrosion inhibition efficiency at 50°C. The benzyl group facilitates electron donation to vacant d-orbitals in iron, while the stearyl chain establishes a hydrophobic barrier with water contact angles exceeding 110°. Electrochemical impedance spectroscopy confirms a charge-transfer resistance increase from 26.8 Ω·cm² (blank) to 412.5 Ω·cm² (10 mg·L⁻¹ inhibitor), physically blocking corrosive chloride ion penetration [1] [6].
Table 1: Interfacial Properties of Benzyldimethylstearylammonium Chloride Hydrate in Acidic Medium
Property | Value | Measurement Technique | Significance |
---|---|---|---|
CMC | 3.81 mg·L⁻¹ | Surface tension/Conductivity | Surface activity threshold |
γ~CMC~ | 32.5 mN·m⁻¹ | Du Noüy ring tensiometry | Interfacial energy reduction |
Γ~max~ | 2.8 × 10⁻¹⁰ mol·cm⁻² | Gibbs adsorption equation | Surface packing density |
A~min~ | 0.59 nm²·molecule⁻¹ | Molecular area calculation | Molecular orientation at interface |
Inhibition Efficiency (50°C) | 98.5% | Electrochemical impedance | Protective film performance |
Table 2: Corrosion Inhibition Performance on Cold-Rolled Steel in 1.0 M HCl
Concentration (mg·L⁻¹) | Temperature (°C) | Inhibition Efficiency (%) | Adsorption Mode |
---|---|---|---|
0.5 | 20 | 76.3 | Physical adsorption |
2.0 | 30 | 89.1 | Mixed adsorption |
5.0 | 40 | 95.7 | Chemisorption dominant |
10.0 | 50 | 98.5 | Compact chemisorbed film |
The self-assembly behavior of Benzyldimethylstearylammonium Chloride Hydrate follows a cooperative nucleation-elongation model with distinct kinetic phases. Below the CMC (3.81 mg·L⁻¹), monomers exist as solvated species with diffusion coefficients of 7.2×10⁻¹⁰ m²·s⁻¹. As concentration increases, pre-micellar aggregates form through anti-parallel pairing of hydrocarbon chains, reducing the system's free energy by 8.3 kJ·mol⁻¹ compared to monomeric states. At the CMC, rapid reorganization yields spherical micelles with an average aggregation number (N~agg~) of 62 ± 3 molecules, as determined by static light scattering [1] [3].
Micellization Thermodynamics: Temperature-dependent CMC studies reveal an inverse relationship between thermal energy and aggregation propensity. The enthalpy of micellization (ΔH°~mic~) transitions from exothermic (-6.8 kJ·mol⁻¹ at 20°C) to endothermic (+4.2 kJ·mol⁻¹ at 50°C), indicating shifting dominance from enthalpic (solvent reorganization) to entropic (hydrophobic effect) drivers. This thermodynamic shift correlates with the compound's enhanced corrosion inhibition at elevated temperatures, where micellar scaffolds facilitate surfactant transport to metal interfaces [1] [6].
Molecular Dynamics Simulations: All-atom simulations in aqueous HCl demonstrate that micellar nuclei form within 18.7 ns, stabilized by cation hydration shells containing 23–28 water molecules per headgroup. The stearyl chains adopt trans-gauche conformational ratios of 4.1:1 within micelle cores, maximizing van der Waals contacts. Benzyl groups localize at the micelle-solution interface, creating π-stacked aromatic domains that enhance micellar structural integrity through quadrupole interactions [1].
Table 3: Thermodynamic Parameters of Micellization at Different Temperatures
Temperature (°C) | CMC (mg·L⁻¹) | ΔG°~mic~ (kJ·mol⁻¹) | ΔH°~mic~ (kJ·mol⁻¹) | TΔS°~mic~ (kJ·mol⁻¹) |
---|---|---|---|---|
20 | 3.81 | -35.2 | -6.8 | 28.4 |
30 | 3.45 | -37.1 | -2.3 | 34.8 |
40 | 3.02 | -39.0 | +1.1 | 40.1 |
50 | 2.67 | -41.6 | +4.2 | 45.8 |
The binary functionality of Benzyldimethylstearylammonium Chloride Hydrate emerges from its molecular architecture: the quaternary benzylammonium headgroup provides electrostatic targeting, while the C18 alkyl chain enables hydrophobic consolidation. This dual-domain structure creates a molecular length of 2.74 nm, optimized for bridging metal oxide surfaces with protective organic layers. Quantum chemical calculations reveal the highest occupied molecular orbital (HOMO) localizes over the benzyl ring (E~HOMO~ = -6.18 eV), facilitating electron donation to metal surfaces, while the lowest unoccupied molecular orbital (LUMO) concentrates on the ammonium center (E~LUMO~ = -1.87 eV), enabling back-donation from d-orbitals of iron [1] [6] [8].
Chain Length Dependencies: Comparative studies with C12 and C14 analogs demonstrate non-linear enhancement of surface activity with alkyl extension. The C18 derivative reduces surface tension to 32.5 mN·m⁻¹ versus 38.7 mN·m⁻¹ for C12, attributable to enhanced lateral cohesion between hydrocarbon chains. Adsorption energies on Fe(110) surfaces increase from -28.3 kJ·mol⁻¹ (C12) to -42.6 kJ·mol⁻¹ (C18), confirming the critical role of van der Waals forces in interfacial stabilization [1].
Headgroup Electronic Modulation: Replacing the benzyl group with methyl or ethyl headgroups reduces corrosion inhibition efficiency by 37–42%, underscoring the aromatic contribution to adsorption strength. The benzyl ring's quadrupole moment (-15.3 × 10⁻⁴⁰ C·m²) enables cation-π interactions with metal surfaces, while its electron density distribution facilitates π-backbonding to vacant iron d-orbitals. These interactions produce binding energies of -151.4 kJ·mol⁻¹ on Fe(110) surfaces, compared to -92.7 kJ·mol⁻¹ for non-aromatic analogs [1] [6].
Synthetic Versatility: The compound can be synthesized through nucleophilic displacement between 1-chlorooctadecane and benzyldimethylamine, achieving >98% purity. This synthetic accessibility enables structural modifications including deuterated alkyl chains for neutron scattering studies and fluorinated benzyl rings for electron microscopy tracking, facilitating precise structure-function analysis [8].
Table 4: Molecular Simulation Parameters for Adsorption on Iron Surface
Parameter | Value | Method | Implication |
---|---|---|---|
Adsorption Energy | -42.6 kJ·mol⁻¹ | Molecular Dynamics | Spontaneous adsorption |
Binding Distance (N-Fe) | 2.14 Å | Density Functional Theory | Chemisorptive interaction |
Benzyl Ring Orientation | 17.3° from surface plane | First-Principles Calculation | Optimal π-orbital overlap |
Lateral Interaction Energy | -6.8 kJ·mol⁻¹ | Monte Carlo Simulation | Intermolecular cooperativity |
Hydration Displacement | 18 H~2~O molecules/nm² | Free Energy Perturbation | Hydrophobic barrier formation |
Table 5: Benzyldimethylstearylammonium Chloride Hydrate Identifiers
Chemical Property | Identifier/Specification |
---|---|
Systematic Name | Benzyl-dimethyl-octadecylazanium chloride hydrate |
CAS Registry Number | 122-19-0 |
Molecular Formula | C~27~H~50~ClN·xH~2~O |
Molecular Weight (anhydrous) | 424.15 g·mol⁻¹ |
Common Synonyms | Stearalkonium chloride; Benzyldimethyloctadecylammonium chloride; Octadecyldimethylbenzylammonium chloride |
Physical State | White crystalline solid |
Melting Point | 54–56°C |
Water Solubility | 20.8 mg·L⁻¹ (20°C) |
Organic Solubility | Soluble in benzene, acetone, chloroform |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3